Ethyl 2-(1,3-benzothiazol-2-yl)-2-phenylacetate
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Overview
Description
Ethyl 2-(1,3-benzothiazol-2-yl)-2-phenylacetate is a chemical compound belonging to the class of benzothiazole derivatives This compound features a benzothiazole ring system fused to a phenyl group and an ethyl ester group
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 2-aminobenzothiazole with phenylglyoxal followed by esterification with ethanol in the presence of an acid catalyst.
Nucleophilic Substitution: Another method includes the nucleophilic substitution of 2-(1,3-benzothiazol-2-yl)acetic acid with ethyl bromide under basic conditions.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often synthesized using a batch process where reactants are mixed in a reactor vessel, and the reaction is controlled to optimize yield and purity.
Continuous Flow Process: Some industries may employ a continuous flow process for large-scale production, ensuring consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be employed under basic conditions.
Major Products Formed:
Oxidation Products: Oxidation typically yields benzothiazol-2-yl phenylacetic acid derivatives.
Reduction Products: Reduction reactions produce benzothiazol-2-yl phenylamine derivatives.
Substitution Products: Substitution reactions can lead to various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1,3-benzothiazol-2-yl)-2-phenylacetate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(1,3-benzothiazol-2-yl)-2-phenylacetate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Ethyl 2-(1,3-benzothiazol-2-yl)-2-phenylacetate is similar to other benzothiazole derivatives, such as:
Benzothiazole: A simpler heterocyclic compound with applications in corrosion inhibitors and UV stabilizers.
2-Aminobenzothiazole: A compound used in the synthesis of various pharmaceuticals and agrochemicals.
Phenylacetic acid derivatives: These compounds are used in the production of perfumes and pharmaceuticals.
Uniqueness: this compound stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H15NO2S |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-yl)-2-phenylacetate |
InChI |
InChI=1S/C17H15NO2S/c1-2-20-17(19)15(12-8-4-3-5-9-12)16-18-13-10-6-7-11-14(13)21-16/h3-11,15H,2H2,1H3 |
InChI Key |
OBEFYYFJLJDVFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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